molecular formula C17H17F3N8O4S B13409028 2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide

2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide

Cat. No.: B13409028
M. Wt: 486.4 g/mol
InChI Key: LXKDFINYYNXWMR-UHFFFAOYSA-N
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Description

2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide is a complex organic compound with a unique structure that combines purine and acetamide functionalities. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide typically involves multi-step organic reactionsThe final steps involve the coupling of the purine derivative with the acetamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound may inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. Additionally, it can form stable complexes with nucleic acids, potentially interfering with DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide is unique due to its combination of purine and acetamide functionalities, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H17F3N8O4S

Molecular Weight

486.4 g/mol

IUPAC Name

2-[(2-amino-6-oxo-1,7-dihydropurin-8-yl)sulfanyl]-N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]acetamide

InChI

InChI=1S/C17H17F3N8O4S/c18-17(19,20)8-2-3-9(10(6-8)28(31)32)22-4-1-5-23-11(29)7-33-16-24-12-13(26-16)25-15(21)27-14(12)30/h2-3,6,22H,1,4-5,7H2,(H,23,29)(H4,21,24,25,26,27,30)

InChI Key

LXKDFINYYNXWMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCNC(=O)CSC2=NC3=C(N2)C(=O)NC(=N3)N

Origin of Product

United States

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